5-Aminonicotinohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,7-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMVVVHXYKRDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Aminonicotinohydrazide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Aminonicotinohydrazide for Drug Development Professionals

This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with both an amino group and a hydrazide moiety. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The nicotinohydrazide scaffold is a known pharmacophore present in various biologically active compounds, while the aminopyridine motif is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the synthesis, characterization, reactivity, and stability of this compound. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Physicochemical and Structural Properties

The foundational step in evaluating any compound for drug development is a thorough analysis of its physicochemical properties. These parameters govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and are predictive of its potential as a therapeutic agent.[1]

Structural and Physicochemical Data Summary

The key identifiers and computationally predicted properties of this compound are summarized below. These values are crucial for initial screening and for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 500862-71-5 | [2] |

| Molecular Formula | C₆H₈N₄O | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Calculated LogP | -0.7327 | [2] |

| Topological Polar Surface Area (TPSA) | 94.03 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

From a drug-likeness perspective, this compound exhibits favorable properties. Its low molecular weight, negative LogP (indicating hydrophilicity), and appropriate counts of hydrogen bond donors and acceptors align well with established guidelines like Lipinski's Rule of 5 for oral bioavailability.[1] The TPSA is under 140 Ų, suggesting good potential for cell permeability.

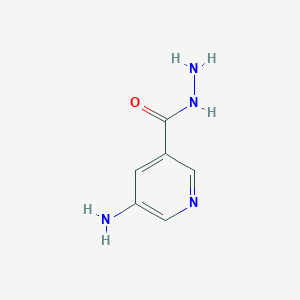

Chemical Structure Diagram

The structural arrangement of the functional groups is key to the molecule's reactivity and utility.

Caption: Chemical structure of this compound.

Synthesis and Purification

While not commercially available from all suppliers, this compound can be readily synthesized in a laboratory setting. The most direct and efficient pathway involves the hydrazinolysis of a corresponding 5-aminonicotinate ester.

Proposed Synthesis Pathway

The synthesis is a single-step conversion of a readily available starting material, methyl 5-aminonicotinate, using hydrazine hydrate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for producing high-purity this compound.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-aminonicotinate (1.52 g, 10 mmol).

-

Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (2.5 mL, ~50 mmol, 5 equivalents) to the solution. Causality: A significant excess of hydrazine is used to drive the reaction to completion and minimize reaction time.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. A white precipitate will typically form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual hydrazine and impurities.

-

Drying: Dry the purified white solid under vacuum at 40-50°C to a constant weight. The expected yield is typically >85%.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. The following sections describe the expected spectroscopic data for this compound based on established principles of NMR and IR spectroscopy.[3][4]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the exchangeable N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.50 | broad singlet | 1H | -C(=O)NH- | Hydrazide N-H, deshielded by carbonyl.[5] |

| ~8.30 | doublet | 1H | H-2 (Pyridine) | Ortho to ring nitrogen, deshielded. |

| ~7.90 | triplet | 1H | H-4 (Pyridine) | Meta to both substituents. |

| ~7.00 | doublet | 1H | H-6 (Pyridine) | Ortho to amino group, shielded. |

| ~5.80 | broad singlet | 2H | -NH₂ (Aromatic) | Aromatic amine protons. |

| ~4.50 | broad singlet | 2H | -NHNH₂ | Terminal hydrazide protons. |

Note: The addition of a D₂O shake will cause the signals at ~9.50, ~5.80, and ~4.50 ppm to disappear, confirming their assignment as exchangeable N-H protons.[4]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is excellent for confirming the presence of key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (Amine and Hydrazide)[4] |

| 1650-1630 | Strong, Sharp | C=O stretching (Amide I band) |

| 1620-1580 | Medium | N-H bending (Amine) and C=C stretching (Aromatic) |

| 1550-1520 | Medium | N-H bending (Amide II band) |

| 1350-1200 | Medium | C-N stretching (Aromatic amine)[4] |

Chemical Reactivity and Derivatization

The true value of this compound in drug discovery lies in its versatile reactivity, allowing for the creation of diverse chemical libraries.[6] The molecule possesses three primary sites for chemical modification.

Sources

- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminonicotinohydrazide: Synthesis, Characterization, and Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 5-aminonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will explore a robust synthetic pathway, delve into the critical characterization techniques required to verify its structure and purity, and briefly touch upon its applications as a versatile building block in drug discovery. This document is designed to be a practical resource for scientists engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Value of this compound

This compound (C₆H₈N₄O, MW: 152.15 g/mol ) is a pyridine derivative featuring both a nucleophilic amino group at the 5-position and a hydrazide functional group at the 3-position.[1] This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of a wide array of more complex heterocyclic systems. The aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs, while the hydrazide moiety serves as a versatile handle for constructing diverse molecular architectures through reactions like condensation and cyclization. Understanding the reliable synthesis and rigorous characterization of this molecule is the foundational first step for its effective use in drug discovery programs.

A Multi-Step Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available precursor. The pathway described here involves the synthesis of the key intermediate, 5-aminonicotinic acid, followed by esterification and subsequent hydrazinolysis.

Step 1: Synthesis of 5-Aminonicotinic Acid

The critical precursor, 5-aminonicotinic acid, can be efficiently prepared from 5-bromonicotinic acid via a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3]

-

Mechanistic Rationale: The direct amination of the pyridine ring is challenging. The use of a copper catalyst (in this case, from copper sulfate) facilitates the displacement of the bromide with ammonia. The reaction is performed under pressure in an autoclave to reach the necessary temperature for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid

-

Reaction Setup: In a high-pressure autoclave, combine 5-bromonicotinic acid (1.0 eq.), copper(II) sulfate pentahydrate (approx. 0.3 eq.), and a concentrated aqueous ammonia solution.

-

Reaction Conditions: Seal the autoclave and heat the mixture to 120°C. Maintain this temperature with stirring for approximately 16 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[2]

-

Work-up and Isolation: After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a beaker and wash with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.

-

Purification: Filter the mixture to remove the copper sulfide precipitate. Adjust the pH of the filtrate to approximately 4-5 using concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, causing the zwitterionic 5-aminonicotinic acid to precipitate out of the solution.[2]

-

Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-aminonicotinic acid as an off-white solid.[2]

Step 2 & 3: Esterification and Hydrazinolysis

The conversion of the carboxylic acid to the hydrazide is a two-stage process. First, the carboxylic acid is converted to a more reactive ester. This is a standard strategy to facilitate the subsequent nucleophilic attack by hydrazine, as the direct reaction of a carboxylic acid with hydrazine can be sluggish and lead to salt formation. The resulting ester is then reacted with hydrazine hydrate to yield the final product.

-

Mechanistic Rationale: The esterification (e.g., using methanol and an acid catalyst like H₂SO₄) converts the -OH of the carboxylic acid into a better leaving group (-OCH₃). In the final step, hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the methoxide group and forming the stable hydrazide.

Experimental Protocol: Esterification and Hydrazinolysis

-

Esterification: Suspend 5-aminonicotinic acid (1.0 eq.) in methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Ester Isolation: Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate solution. Extract the methyl 5-aminonicotinate product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl 5-aminonicotinate (1.0 eq.) in ethanol. Add hydrazine hydrate (a significant excess, e.g., 5-10 eq.) to the solution.

-

Reaction and Isolation: Heat the mixture to reflux for 8-12 hours. Upon completion, cool the reaction mixture. The product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a comprehensive "fingerprint" of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 500862-71-5 | [1] |

| Appearance | Off-white to light yellow solid | [4] |

Characterization Workflow

The following workflow outlines the standard procedure for structural verification after synthesis and purification.

Sources

The Multifaceted Biological Activities of 5-Aminonicotinohydrazide and its Derivatives: A Technical Guide for Drug Discovery

Abstract

5-Aminonicotinohydrazide, a heterocyclic compound featuring a pyridine ring, an amino group, and a hydrazide functional group, serves as a versatile scaffold in medicinal chemistry. While research on the parent molecule is nascent, its derivatives have emerged as a significant source of diverse biological activities. This technical guide synthesizes the current understanding of the biological potential of the this compound core, drawing from extensive studies on its derivatives. We delve into the key therapeutic areas where these compounds show promise, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This document provides an in-depth analysis of the mechanisms of action, structure-activity relationships, and relevant experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Chemical Versatility of the this compound Scaffold

The this compound structure is a privileged scaffold in drug design. The pyridine ring offers a hydrogen bond acceptor and can participate in π-stacking interactions. The amino group provides a key site for derivatization and can act as a hydrogen bond donor. The hydrazide moiety is a versatile functional group known for its coordinating properties and ability to form various bioactive derivatives, such as hydrazones and sulfonohydrazides. This unique combination of features allows for the generation of compound libraries with a wide range of physicochemical properties and biological targets.

The synthesis of this compound and its derivatives typically involves multi-step reactions, often starting from nicotinic acid.[1][2] The versatility of the synthetic routes allows for the introduction of various substituents, enabling the fine-tuning of their biological activity.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinohydrazide have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[3][4]

Antibacterial Activity

Nʹ-Nicotinoyl sulfonohydrazide derivatives have been synthesized and evaluated for their antibacterial potential against a panel of Gram-positive and Gram-negative bacteria.[3] Notably, certain derivatives have shown outstanding activity against Staphylococcus fecalis and moderate activity against Salmonella Paratyphi B and Escherichia coli.[3] The mechanism of action is believed to involve the disruption of essential enzymatic pathways or cell wall synthesis in bacteria.

Table 1: Antibacterial Activity of Nʹ-Nicotinoyl Sulfonohydrazide Derivatives (Zone of Inhibition in mm) [3]

| Compound | Staphylococcus fecalis | Salmonella Paratyphi B | Escherichia coli |

| 7 | - | Moderately Active | - |

| 9 | - | - | Moderately Active |

| 13 | Outstandingly Active | Moderately Active | - |

Note: Specific zone of inhibition values were not provided in the source material, only qualitative descriptions.

Antifungal Activity

Nicotinohydrazide derivatives have emerged as potent antifungal agents, with a primary mechanism of action involving the inhibition of succinate dehydrogenase (SDH).[5] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Its inhibition disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage.[5]

Anticancer Activity: Targeting Proliferation and Oxidative Stress

The structural motif of 5-aminopyrazole, closely related to this compound, has been explored for its anticancer properties.[6][7][8] These derivatives have demonstrated promising anti-proliferative and antioxidant activities.

Anti-proliferative Effects

Certain 5-aminopyrazole derivatives have been shown to suppress the growth of specific cancer cell lines.[6][7] The mechanism is thought to involve the modulation of signaling pathways critical for cancer cell survival and proliferation. While the exact targets are still under investigation, the ability of these compounds to induce apoptosis in cancer cells is a key area of research.[9]

Antioxidant Properties

Some derivatives have been found to inhibit the production of reactive oxygen species (ROS) in platelets and exhibit radical scavenging properties.[6][7] While high levels of ROS can be cytotoxic to cancer cells, chronic oxidative stress is also implicated in tumorigenesis. The dual role of these compounds as both anti-proliferative and antioxidant agents suggests a complex mechanism of action that warrants further investigation.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Modulation of Key Inflammatory Pathways

Nicotinamides and related structures have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of inflammation and immunity.

Inhibition of NF-κB and TNF-α

Studies have shown that nicotinamide and its derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[10] This inhibition is linked to the suppression of NF-κB activation. By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide range of inflammatory genes.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Enzyme inhibition is a well-established strategy in drug discovery.[11][12][13] Derivatives of compounds structurally related to this compound have shown inhibitory activity against several enzymes.

Xanthine Oxidase Inhibition

N-aryl-5-amino-4-cyanopyrazole derivatives have been identified as potent inhibitors of xanthine oxidase.[14] This enzyme plays a key role in purine metabolism, and its inhibition is a therapeutic strategy for gout.

α-Amylase and α-Glucosidase Inhibition

5-amino-nicotinic acid derivatives have demonstrated inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[15] Inhibition of these enzymes can help control postprandial hyperglycemia, making them attractive targets for the management of type 2 diabetes.

Table 2: Enzyme Inhibitory Activity of Related Derivatives

| Derivative Class | Target Enzyme | Potential Therapeutic Application | Reference |

| N-aryl-5-amino-4-cyanopyrazoles | Xanthine Oxidase | Gout | [14] |

| 5-amino-nicotinic acids | α-Amylase, α-Glucosidase | Type 2 Diabetes | [15] |

| Nicotinohydrazides | Succinate Dehydrogenase | Fungal Infections | [5] |

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the potential of this chemical class. Future research should focus on:

-

Synthesis and screening of novel this compound derivatives: Expanding the chemical space around this core structure is crucial for identifying compounds with enhanced potency and selectivity.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.

-

In vivo efficacy and safety profiling: Promising candidates identified in vitro will require rigorous evaluation in animal models to assess their therapeutic potential and safety.

References

-

Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. [Link]

-

Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]

-

Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed. [Link]

-

Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed. [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. PMC. [Link]

-

Antifibrotic and anticancer action of 5-ene amino/iminothiazolidinones. PubMed. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. NIH. [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. PMC. [Link]

-

Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

-

Enzyme inhibitor. Wikipedia. [Link]

-

Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

-

Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

-

What Are Enzyme Inhibitors And Its Importance. Infinita Biotech. [Link]

-

Mechanism of action of 5-arninosalicylic acid. PMC. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

Therapeutic Perspectives of Aminoflavonoids—A Review. PMC. [Link]

-

Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC. [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. NIH. [Link]

-

Synthesis and Antimicrobial Activity of α-aminoboronic-containing Peptidomimetics. PubMed. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Enzyme Inhibition. BioNinja. [Link]

-

Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

significant anti-inflammatory properties: Topics by Science.gov. Science.gov. [Link]

-

5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives. PubMed. [Link]

-

The anti-oxidant properties of 5-aminosalicylic acid. PubMed. [Link]

- Method for synthesizing 5-aminotetrazole.

-

Role of Antioxidants and Natural Products in Inflammation. PMC. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 13. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]

- 14. Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery of 5-Aminonicotinohydrazide Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Strategic Imperative for Novel Hydrazide Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores that can address the ever-evolving challenges of human disease is paramount. Among the myriad of heterocyclic scaffolds, the nicotinohydrazide framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic incorporation of an amino group at the 5-position of the pyridine ring introduces a critical vector for molecular diversification and a key modulator of physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of the discovery of 5-aminonicotinohydrazide derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended to serve as a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics.

The this compound Core: A Versatile Pharmacophore

The this compound scaffold is a unique confluence of structural motifs that contribute to its therapeutic potential. The pyridine ring, a common feature in numerous approved drugs, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. The hydrazide moiety (-CONHNH2) is a versatile functional group that not only serves as a key building block for the synthesis of a wide array of derivatives, such as Schiff bases and N-acylhydrazones, but also contributes to the molecule's ability to chelate metal ions and interact with enzymatic active sites. The amino group at the 5-position further enhances the molecule's polarity and provides an additional site for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: From Starting Material to Diversified Library

The journey to discovering novel this compound derivatives begins with a robust and efficient synthetic strategy. The commercially available this compound serves as the primary starting material for the generation of a diversified library of compounds.[1]

General Synthesis of Schiff Bases from this compound

A common and effective method for derivatizing this compound is through the formation of Schiff bases via condensation with various aldehydes. This reaction is typically straightforward and high-yielding, providing a rapid means to explore a wide range of chemical space.[2][3][4][5][6]

Experimental Protocol: Synthesis of a Representative this compound Schiff Base Derivative

This protocol outlines a general, self-validating procedure for the synthesis of a Schiff base derivative of this compound.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with stirring.

-

Addition of Aldehyde: To this solution, add the substituted aldehyde (10 mmol) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Caption: Synthetic workflow for Schiff base derivatives.

Biological Activities: A Spectrum of Therapeutic Potential

This compound derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone-containing compounds. While specific IC50 values for a broad range of this compound derivatives are still emerging, data from structurally related compounds provide compelling evidence of their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Hydrazide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxadiazole Derivatives | HCT116 (Colon) | Varies | [8] |

| Oxadiazole Derivatives | MCF7 (Breast) | Varies | [8] |

| Oxadiazole Derivatives | HUH7 (Liver) | Varies | [8] |

| Benzo[a]phenazine Derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [9] |

| 5-Aminopyrazole Derivatives | Various | Varies | [10] |

The mechanism of their anticancer activity is often multifactorial, potentially involving the inhibition of key enzymes like topoisomerase II, induction of apoptosis, and cell cycle arrest.[9] Molecular docking studies on related compounds have suggested that the hydrazone linkage can play a crucial role in binding to the active sites of target proteins.[11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Hydrazide derivatives have shown considerable promise in this area.

Table 2: Antimicrobial Activity of Representative Hydrazide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Amidrazone Derivatives | S. aureus | 64 | [12] |

| Amidrazone Derivatives | C. albicans | 32 | [12] |

| Nicotinamide Derivatives | P. aeruginosa | 0.008 - 0.032 mM | [13] |

| Nicotinamide Derivatives | K. pneumoniae | 0.016 mM | [13] |

| Nitrofurazone Analogues | Staphylococcus spp. | 0.002 - 7.81 | [14] |

The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum-sensing pathways.[15] For instance, some nicotinohydrazide derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[16]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Studies on related amino-substituted heterocyclic compounds have demonstrated their potential to modulate inflammatory pathways. For example, 5-aminoindazole has been shown to significantly inhibit carrageenan-induced paw edema in rats, with an efficacy comparable to diclofenac.[17] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[17]

Table 3: In Vivo Anti-inflammatory Activity of a Related Amino-Substituted Heterocycle

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (5th hour) | Reference |

| 5-Aminoindazole | 100 | 83.09 ± 0.41 | [17] |

| Diclofenac | 10 | 84.00 ± 0.52 | [17] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design.[18] For this compound derivatives, the following SAR insights can be drawn from studies on related scaffolds:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring introduced via the aldehyde during Schiff base formation significantly influence biological activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target and its pharmacokinetic properties.[11]

-

The Hydrazone Linker: The -C=N-NH-CO- linkage is a critical pharmacophoric feature. Its ability to form hydrogen bonds and coordinate with metal ions is often central to the compound's mechanism of action.

-

The 5-Amino Group: The presence of the amino group at the 5-position of the pyridine ring can enhance the compound's polarity and provide an additional point for hydrogen bonding, potentially increasing its affinity for the biological target.

Caption: Key structural elements influencing activity.

Future Directions and Conclusion

The discovery and development of this compound derivatives represent a promising avenue for the identification of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse biological activity profile, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. Elucidation of the precise molecular mechanisms of action through techniques such as X-ray crystallography and advanced biochemical assays will be crucial for the rational design of next-generation compounds with improved potency, selectivity, and safety profiles. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting and potentially rewarding journey of drug discovery.

References

-

IC 50 value for tested compounds 5a-5k against cancer cell lines. - ResearchGate. Available from: [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds - ResearchGate. Available from: [Link]

-

IC50 of the tested compounds against A549 cells compared to 5‐FU. - ResearchGate. Available from: [Link]

-

Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. Available from: [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. Available from: [Link]

-

Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones - MDPI. Available from: [Link]

-

In vivo anti-inflammatory activity | Download Table - ResearchGate. Available from: [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available from: [Link]

-

Structure Activity Relationships - Drug Design Org. Available from: [Link]

-

Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. Available from: [Link]

-

Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo - Arabian Journal of Chemistry. Available from: [Link]

-

Illustrates the binding mode of 5-amino-nicotinic acid derivatives... - ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. Available from: [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Available from: [Link]

-

5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity. Available from: [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available from: [Link]

-

An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available from: [Link]

-

Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - NIH. Available from: [Link]

-

Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC - NIH. Available from: [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. Available from: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

-

Synthesis, Spectral Characterization and Antimicrobial Studies of Novel S-Triazine Derivatives - PubMed. Available from: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

-

Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. jetir.org [jetir.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Structure-Activity Relationship of 5-Aminonicotinohydrazide: A Technical Guide for Drug Discovery

Abstract

The emergence of drug-resistant pathogens and the complexities of cancer biology demand a continuous search for novel therapeutic agents. The 5-aminonicotinohydrazide scaffold has garnered significant interest as a versatile pharmacophore in the development of new antitubercular and anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the synthesis of these compounds, the impact of structural modifications on their biological activity, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

Introduction: The this compound Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a hydrazide moiety. This unique combination of functional groups provides a template for diverse chemical modifications, making it an attractive starting point for the design of novel bioactive molecules. The core structure, presented in Figure 1, offers several points for chemical derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The hydrazide functional group is a key feature of isoniazid (INH), a cornerstone of tuberculosis treatment. INH's mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[1]. This precedent has fueled interest in other hydrazide-containing compounds, such as this compound, as potential antitubercular agents. Furthermore, the aminopyridine core is present in various compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

This guide will systematically dissect the SAR of this compound, focusing on how modifications to the amino group, the pyridine ring, and the hydrazide moiety influence its biological activity.

Core Structure and Derivatization Points

The this compound molecule can be systematically modified at several key positions to explore the chemical space and optimize for desired biological activity. Understanding these derivatization points is fundamental to a rational drug design approach.

Figure 1: Core structure of this compound and key derivatization points.

-

R1 (Amino Group): The primary amino group at the 5-position can be acylated, alkylated, or incorporated into heterocyclic rings. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets.

-

R2 (Pyridine Ring): Substitutions on the pyridine ring can alter the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and influence metabolic stability.

-

R3 (Hydrazide Moiety): The terminal nitrogen of the hydrazide can be condensed with various aldehydes and ketones to form hydrazones. This is a common and effective strategy for introducing a wide range of substituents and exploring their impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. This section will delve into the SAR for antitubercular and anticancer activities based on available literature.

Antitubercular Activity

The search for novel antitubercular agents has led to the synthesis and evaluation of numerous nicotinic acid hydrazide analogs. The general observation is that the introduction of lipophilic groups tends to enhance antitubercular activity, likely by facilitating cell wall penetration in Mycobacterium tuberculosis.

A key strategy in modifying the this compound scaffold for antitubercular activity is the formation of N'-substituted hydrazones. The general structure of these derivatives is shown in Figure 2.

Figure 2: General structure of N'-substituted hydrazone derivatives.

Studies on related nicotinohydrazide analogs have revealed important SAR insights:

-

Substitution on the Aryl Ring (R):

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, on the aryl ring of the hydrazone moiety often leads to increased antitubercular activity. For instance, the introduction of a chlorine or bromine atom at the 5-position of an incorporated isatin moiety in related hydrazides resulted in a significant increase in activity against M. tuberculosis[1].

-

Electron-donating groups: Conversely, electron-donating groups like methyl or methoxy groups on the aryl ring can lead to a decrease in antitubercular activity[2].

-

Lipophilicity: Increased lipophilicity of the substituent at the R position generally correlates with improved antitubercular activity, although an optimal range for lipophilicity likely exists[1].

-

-

Modifications of the Heterocyclic Core:

-

While this guide focuses on the this compound core, it is noteworthy that modifications to the pyridine ring itself can impact activity. For example, in a series of 6-aryl-2-methylnicotinohydrazides, the nature of the aryl group at the 6-position influenced the overall efficacy of the compounds[1].

-

The following table summarizes the antitubercular activity of representative nicotinohydrazide derivatives from the literature, highlighting key SAR findings.

| Compound ID | Core Structure | R3 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Key SAR Insight | Reference |

| 8a | 6-(4-fluorophenyl)-2-methylnicotinohydrazide | Unsubstituted isatin | 25 | Isatin moiety enhances activity. | [1] |

| 8b | 6-(4-fluorophenyl)-2-methylnicotinohydrazide | 5-Chloro-isatin | 12.50 | Electron-withdrawing Cl increases activity. | [1] |

| 8c | 6-(4-fluorophenyl)-2-methylnicotinohydrazide | 5-Bromo-isatin | 6.25 | Larger halogen further enhances activity. | [1] |

| 3a | Analog of GSK 2556286 | Substituted phenyl | 3.13 | Optimized substitutions lead to potent activity. | [2] |

| 7a | Analog of GSK 2556286 | Different substituted phenyl | 3.13 | Demonstrates the importance of the substituent pattern. | [2] |

Table 1: Antitubercular activity of selected nicotinohydrazide derivatives.

Anticancer Activity

The 5-aminopyrazole scaffold, which shares structural similarities with this compound, has been explored for its anticancer properties. These studies provide valuable insights into the potential SAR of this compound derivatives in an oncological context.

Key structural modifications and their impact on anticancer activity in related 5-aminopyrazole derivatives include:

-

Substituents on the Catechol Moiety: Introduction of smaller, bigger, and more lipophilic substituents in the meta and para positions of a catechol portion of 5-aminopyrazole derivatives was found to be a promising strategy for developing antiproliferative agents[3][4][5].

-

Modification of the Pyrazole Core:

-

Insertion of a methyl group at the C3 position of the pyrazole scaffold.[3][4][5]

-

Introduction of a more flexible alkyl chain at the N1 position.[3][4][5]

-

Moving the acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold resulted in interesting in vitro radical scavenging properties[3][4][5].

-

These findings suggest that a systematic exploration of substituents on both the pyridine ring and the hydrazide moiety of this compound could lead to the discovery of potent anticancer agents. A similar approach of forming hydrazones with various aromatic and heteroaromatic aldehydes could be employed to generate a library of compounds for screening.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve standard organic chemistry techniques and microbiological/cell-based assays. This section provides representative protocols.

General Synthesis of N'-Aryl-5-aminonicotinohydrazides

The synthesis of N'-substituted hydrazones of this compound is typically a straightforward one-step condensation reaction.

Workflow for Synthesis and Characterization

Figure 3: General workflow for the synthesis of N'-substituted hydrazones.

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Aldehyde/Ketone: Add the desired substituted aromatic or heteroaromatic aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to promote the reaction.

-

Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) or by column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Workflow for MABA

Figure 4: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Dye Addition: After the initial incubation, add a freshly prepared solution of Alamar Blue to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Workflow for MTT Assay

Figure 5: Workflow for the MTT Assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Proposed Mechanisms of Action

While the precise molecular targets of most this compound derivatives are not yet fully elucidated, their structural similarity to known drugs provides a basis for postulating potential mechanisms of action.

Antitubercular Mechanism

Given the structural relationship to isoniazid, it is plausible that some this compound derivatives act by inhibiting mycolic acid synthesis. However, the diverse range of active structures suggests that other mechanisms may also be at play. Some studies on related analogs propose that these compounds could act through novel mechanisms by inhibiting enzymes involved in cholesterol metabolism, which is crucial for the survival of M. tuberculosis within the host[2]. Further research, including target-based screening and mechanism-of-action studies, is needed to confirm these hypotheses.

Anticancer Mechanism

The anticancer activity of related aminopyrazole compounds has been linked to the induction of apoptosis through mitochondrial and caspase-dependent pathways[6]. These compounds may also cause cell cycle arrest. The ability of some derivatives to scavenge reactive oxygen species (ROS) suggests a role in modulating oxidative stress within cancer cells, which could contribute to their antiproliferative effects[3][4][5]. The specific molecular targets in cancer cells are likely diverse and dependent on the particular substitutions on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in treating tuberculosis and cancer. The structure-activity relationship studies conducted on related compounds have provided valuable insights into the key structural features required for biological activity. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for screening.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: Identifying the specific molecular targets of the most potent compounds will be crucial for their further development and for understanding potential resistance mechanisms.

-

Optimization of Pharmacokinetic Properties: In addition to potency, future medicinal chemistry efforts should focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for in vivo studies.

-

In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to animal models of tuberculosis and cancer to evaluate their in vivo efficacy and safety.

By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the this compound scaffold holds significant potential for the discovery of next-generation therapeutics.

References

- Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents. (n.d.).

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). National Institutes of Health.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 9). MDPI.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.).

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). National Institutes of Health.

- Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. (2019, November 7). MDPI.

Sources

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

solubility and stability of 5-Aminonicotinohydrazide

An In-Depth Technical Guide to the Solubility and Stability of 5-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug formulation and delivery are built. This guide is dedicated to this compound, a compound of interest with potential therapeutic applications. As direct experimental data for this specific molecule is not extensively published, this document serves as a comprehensive, experience-driven roadmap for researchers. It outlines the critical pathways for evaluating its solubility and stability, drawing upon established principles and regulatory guidelines. The methodologies and hypothetical data presented herein are designed to provide a robust starting point for your own empirical investigations, enabling you to navigate the challenges of preclinical development with confidence.

Introduction to this compound: A Physicochemical Overview

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests a molecule with interesting chemical properties and potential for forming various intermolecular interactions, which are critical determinants of its solubility and stability.

Molecular Structure:

A preliminary in-silico assessment provides the following computed physicochemical properties, which offer initial insights into its behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| LogP | -0.7327 | [1] |

| Topological Polar Surface Area (TPSA) | 94.03 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

The negative LogP value suggests that this compound is likely to be hydrophilic, favoring aqueous environments over lipid ones. The high TPSA and significant number of hydrogen bond donors and acceptors further support its potential for good aqueous solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. Understanding the solubility of this compound in various media is therefore a primary step in its development.

Causality Behind Experimental Choices

The selection of solvents for solubility testing is not arbitrary. It is a strategic process aimed at mimicking the physiological environments the drug will encounter and identifying suitable solvent systems for formulation. We will explore solubility in:

-

Water: The universal biological solvent.

-

pH-adjusted Buffers: To simulate the pH range of the gastrointestinal tract (pH 1.2 to 6.8). The presence of amino and hydrazide groups suggests that the solubility of this compound will be pH-dependent.[2]

-

Organic Solvents: Commonly used in formulation, such as ethanol, propylene glycol, and polyethylene glycol (PEG), to assess feasibility for liquid dosage forms.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the isothermal shake-flask method, a gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to vials containing the different solvents (e.g., water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol).

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.[3][4]

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for this compound, based on its predicted physicochemical properties.

Table 2: Hypothetical Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | 25 | 15.2 |

| Water | 37 | 22.8 |

| pH 1.2 HCl Buffer | 25 | 45.5 |

| pH 1.2 HCl Buffer | 37 | 68.2 |

| pH 4.5 Acetate Buffer | 25 | 25.1 |

| pH 4.5 Acetate Buffer | 37 | 37.6 |

| pH 6.8 Phosphate Buffer | 25 | 18.3 |

| pH 6.8 Phosphate Buffer | 37 | 27.4 |

| Ethanol | 25 | 5.6 |

| Propylene Glycol | 25 | 8.9 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unveiling Degradation Pathways

Stability testing is a crucial component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are intentionally designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7]

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[7] For this compound, the following conditions are pertinent:

-

Hydrolysis: The hydrazide group is susceptible to hydrolysis under both acidic and alkaline conditions.[8]

-

Oxidation: The amino group and the pyridine ring may be susceptible to oxidative degradation.

-

Photolysis: Aromatic systems can be sensitive to light, leading to photodegradation.[8]

-

Thermal Stress: To evaluate the impact of elevated temperatures on the molecule's stability.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to induce a target degradation of 5-20%.[6]

3.2.1 Acidic and Basic Hydrolysis

-

Preparation: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH separately to a known concentration (e.g., 1 mg/mL).

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.2.2 Oxidative Degradation

-

Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a known concentration.

-

Incubation: Store the solution at room temperature and monitor the reaction over time by withdrawing samples at regular intervals.

-

Analysis: Analyze the samples by HPLC.

3.2.3 Photodegradation

-

Exposure: Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Control: Keep a control sample protected from light.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

3.2.4 Thermal Degradation

-

Exposure: Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Sampling: Withdraw samples at different time points.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Hypothetical Stability Data

The following table summarizes the hypothetical outcomes of the forced degradation studies.

Table 3: Hypothetical Forced Degradation of this compound

| Stress Condition | Duration | Hypothetical Degradation (%) | Major Degradation Products |

| 0.1 M HCl (60°C) | 24h | 15.8 | Hydrolysis of hydrazide |

| 0.1 M NaOH (60°C) | 8h | 18.2 | Hydrolysis of hydrazide |

| 3% H₂O₂ (RT) | 4h | 12.5 | N-oxide formation |

| Photolysis (ICH Q1B) | 7 days | 8.9 | Photodimers, ring cleavage products |

| Thermal (80°C, solid) | 14 days | 5.2 | Deamination products |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies: A Note on Quantification

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection would likely be suitable for this compound, given its aromatic structure. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate the parent compound from any potential degradation products.[9][10]

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive, albeit predictive, framework for the characterization of the . The hypothetical data suggests that the molecule is likely to be a water-soluble compound with pH-dependent solubility, being more soluble in acidic conditions. Its stability profile indicates potential susceptibility to hydrolysis, particularly under basic conditions, and to oxidation.

Recommendations for Researchers:

-

Empirical Verification: The protocols and hypothetical data presented should be used as a starting point for rigorous experimental verification.

-

Formulation Strategy: The pH-dependent solubility suggests that for oral formulations, strategies to enhance dissolution in the neutral pH of the small intestine may be necessary. For liquid formulations, careful consideration of pH and the potential for oxidative degradation will be crucial.

-

Storage and Handling: Based on the hypothetical stability data, this compound should be protected from light and stored in a cool, dry place.[1]

By systematically applying the principles and methodologies outlined in this guide, researchers can build a robust data package to support the continued development of this compound.

References

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PubMed. [Link]

-

Stability Studies. Coriolis Pharma. [Link]

-

Annex 10 - ICH. World Health Organization. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Egyptian Drug Authority. [Link]

-

Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS One. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate. [Link]

-

Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. ResearchGate. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Institutes of Health. [Link]

-

Photo-degradation pathways and products of five neonicotinoids. ResearchGate. [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

-

NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Physicochemical properties of highly active[1][6][7]oxadiazolo[3,4-b]pyridines. ResearchGate. [Link]

-

Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. PubMed. [Link]

-

Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. PubMed. [Link]

-

5-Aminolevulinic Acid. PubChem. [Link]

-

Effects of 5-Aminolevulinic Acid (5-ALA) on Physicochemical Characteristics and Growth of Pomegranate (Punica granatum L.). MDPI. [Link]

-

Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]

-

Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. cdc.gov [cdc.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Introduction: The Significance of 5-Aminonicotinohydrazide Schiff Bases

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 5-Aminonicotinohydrazide Schiff bases. This document provides detailed protocols and scientific rationale to support the exploration of this promising class of compounds.

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their synthetic accessibility and diverse biological activities make them privileged scaffolds.[1][3] The imine group is of considerable biological importance, often engaging in hydrogen bonding with the active sites of cellular constituents, thereby interfering with normal cell processes.[1][4] When the Schiff base moiety is integrated with potent heterocyclic systems, the resulting molecules often exhibit enhanced pharmacological profiles.

This application note focuses on Schiff bases derived from this compound. This precursor is of particular interest as it combines three key pharmacophores into a single, compact molecule:

-

A Pyridine Ring: A common motif in many pharmaceuticals, providing a key interaction point and influencing solubility and bioavailability.

-

A Hydrazide Group (-CONHNH₂): A versatile functional handle for forming hydrazones (a subset of Schiff bases) and a known pharmacophore in several antitubercular and antidepressant drugs.

-

An Aromatic Amine (-NH₂): Provides an additional site for hydrogen bonding and further chemical modification.

The resulting Schiff bases are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them highly valuable targets for drug development professionals.[5][6][7]

Part I: Synthesis of the Precursor: this compound

The successful synthesis of the target Schiff bases begins with the reliable preparation of the high-purity this compound precursor. The most common and efficient route involves the hydrazinolysis of the corresponding ester, typically ethyl 5-aminonicotinate.

Protocol 1: Synthesis of this compound

This protocol details the conversion of ethyl 5-aminonicotinate to this compound.

Materials:

-

Ethyl 5-aminonicotinate

-

Hydrazine hydrate (99-100%)

-

Ethanol (Absolute)

-